1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Description
Significance of Pyrazole (B372694) Derivatives as Pharmacologically Active Scaffolds
Pyrazole derivatives are recognized as pharmacologically important scaffolds that exhibit a wide array of biological activities. nih.gov These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov The adaptability of the pyrazole ring allows for the synthesis of a diverse range of derivatives, each with the potential for unique interactions with biological targets. nih.gov This structural versatility makes pyrazoles a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme.
The inclusion of a pyrazole core in a molecule can influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The ability to modify the pyrazole ring at various positions enables the fine-tuning of these properties to optimize a compound's pharmacokinetic and pharmacodynamic profile.
Overview of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the development of new medicines. nih.gov Their prevalence in both natural products and synthetic drugs highlights their importance. Nitrogen-containing heterocycles, such as pyrazole, are particularly significant due to their ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules like proteins and nucleic acids. These interactions are often key to the mechanism of action of many drugs.
The structural diversity of heterocyclic compounds provides a vast chemical space for the design of novel therapeutic agents. mdpi.com By strategically incorporating different heteroatoms and functional groups, medicinal chemists can create molecules with tailored biological activities.
Structural Characteristics of the Pyrazole Core and its Relevance to Bioactivity
The pyrazole ring is an aromatic heterocycle. Its structure is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. This arrangement of atoms results in a unique electronic distribution and geometry that contributes to its biological activity.
The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. The planarity of the aromatic ring allows for stacking interactions with aromatic residues in proteins. Furthermore, the different positions on the pyrazole ring (N1, C3, C4, and C5) can be substituted with various functional groups, allowing for the creation of a large library of derivatives with diverse biological properties. The specific substitution pattern on the pyrazole core is crucial in determining its pharmacological activity.
Positioning 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- within Current Pyrazole Research Paradigms
The compound 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- belongs to the class of 4-aminopyrazoles substituted at the 3-position with an aryl group. Research into aminopyrazoles has shown that the position of the amino group on the pyrazole ring is a critical determinant of biological activity. nih.govmdpi.com While 3-aminopyrazoles and 5-aminopyrazoles have been extensively studied as kinase inhibitors and for their anticancer and anti-inflammatory properties, 4-aminopyrazoles have attracted attention for a different set of biological activities. nih.govmdpi.com
The presence of a 4-fluorophenyl group at the 3-position is also significant. The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions. chemimpex.com A recent study on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated their potential as androgen receptor antagonists for the treatment of prostate cancer. nih.gov Although this study did not specifically investigate 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-, it highlights the therapeutic potential of this structural motif.
While specific research on 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- is limited in publicly available literature, its structural features—a 4-aminopyrazole core and a 3-(4-fluorophenyl) substituent—place it at the intersection of several promising avenues of pyrazole research. Further investigation is warranted to fully elucidate its chemical properties and biological activity.
Structure
3D Structure
Properties
CAS No. |
91857-94-2 |
|---|---|
Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
QUVOLGJMWPXAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)F |
Origin of Product |
United States |
Structure Activity Relationships Sar and Design Principles for Fluorophenyl Pyrazole Derivatives
General Principles of SAR in Pyrazole (B372694) Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which makes it a versatile scaffold in drug design. nih.govmdpi.com It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the sp2-hybridized nitrogen), allowing for multiple interaction points with biological targets. nih.gov The stability of the pyrazole ring to metabolic degradation, particularly its resistance to oxidative cleavage by enzymes like Cytochrome P450, further enhances its appeal as a pharmacophore. researchgate.net
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. researchgate.netresearchgate.net Structure-activity relationship studies have shown that modifications at the N1, C3, C4, and C5 positions can drastically alter a compound's potency, selectivity, and pharmacokinetic profile. For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were found to be crucial for high-affinity binding. nih.govnih.gov The strategic placement of various functional groups allows for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capacity, which in turn dictates the molecule's interaction with its target protein. researchgate.net
Influence of Substituents on Pyrazole Ring Bioactivity
The specific substituents on the pyrazole core are critical in defining the compound's pharmacological profile. The following sections explore the individual contributions of the key functional groups present in 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-.
Role of Fluorine Substitution in Aromatic Rings on Biological Activity and Binding Affinity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter the electronic nature of the molecule. nih.govekb.eg This can lead to stronger binding interactions with target proteins through the formation of hydrogen bonds and dipole-dipole interactions. mdpi.com
Furthermore, the substitution of hydrogen with fluorine at a metabolically susceptible site on an aromatic ring can block oxidative metabolism, thereby increasing the compound's metabolic stability and prolonging its half-life. nih.govnih.govnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov Fluorine substitution also tends to increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. ekb.egmdpi.comnih.gov Studies on various pyrazole derivatives have demonstrated that the presence of a fluorine atom on a phenyl substituent can lead to enhanced biological activity, including kinase inhibition and anti-inflammatory effects. mdpi.comresearchgate.net
Impact of Amine Functionality at Position 4 of the Pyrazole Ring
The amino group is a key functional group in medicinal chemistry, capable of acting as a hydrogen bond donor and a base. Its placement on the pyrazole ring significantly influences the molecule's properties. While 3-aminopyrazoles and 5-aminopyrazoles are extensively studied, 4-aminopyrazoles also represent a valuable chemotype. nih.govacs.org Several bioactive pyrazoles feature an amino group at the C4 position. acs.org
Effect of the 4-Fluorophenyl Moiety on Molecular Interactions and Potency
The 4-fluorophenyl group at the C3 position of the pyrazole ring combines the influences of both the phenyl ring and the fluorine substituent. The phenyl group itself provides a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic amino acid residues in a protein's binding pocket.
The fluorine atom at the para-position of the phenyl ring can have several effects. It acts as a weak electron-withdrawing group, which can modulate the electronic properties of the entire molecule. acs.org This can influence the pKa of the pyrazole ring nitrogens and the C4-amino group, thereby affecting ionization state and binding interactions at physiological pH. The para-fluoro substituent can also form specific interactions, such as halogen bonds or hydrogen bonds, with the target protein, potentially increasing binding affinity and potency.
In studies of pyrazole derivatives as p38 MAP kinase inhibitors, the presence of a 1-(4-fluorophenyl) group was found to be compatible with potent activity. Similarly, a pyrazole derivative bearing a 1-(4-fluorophenyl) moiety showed significant analgesic and anti-inflammatory effects. mdpi.com A study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives highlighted their potential as antitubercular agents, indicating the importance of this specific substitution pattern. acs.org
Pharmacophore Mapping of Pyrazole Scaffolds
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For pyrazole derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds. These models typically highlight the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.
A pharmacophore model for pyrazole-based anti-proliferative agents identified two hydrophobic groups and one hydrogen bond acceptor as crucial features. researchgate.net Such models serve as a valuable tool in virtual screening to identify new pyrazole-containing compounds with a high probability of being active. They also provide insights into how a molecule like 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- might orient itself within a binding site, with the 4-fluorophenyl group likely occupying a hydrophobic pocket and the pyrazole and amine nitrogens participating in hydrogen bonding.
Rational Design Strategies for Optimizing 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- Based Compounds
Rational drug design aims to develop new therapeutic agents based on a known biological target. For compounds based on the 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- scaffold, several rational design strategies can be employed for optimization.
One approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography. This allows for the design of molecules that fit precisely into the binding site and form optimal interactions. For example, knowing the specific amino acids in a kinase ATP-binding pocket would allow for modifications to the pyrazole scaffold to enhance binding affinity and selectivity. nih.gov
Another strategy involves creating a combinatorial library of derivatives by systematically modifying different positions of the parent compound. For 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-, this could involve:
Substitution on the N1 position of the pyrazole ring: Introducing various alkyl or aryl groups to probe for additional binding interactions and modulate solubility and metabolic stability.
Modification of the C4-amino group: Acylation or alkylation of the amine to alter its hydrogen bonding capacity and basicity.
Substitution on the 4-fluorophenyl ring: Introducing other substituents to fine-tune electronic properties and explore additional interactions within the binding pocket.
These newly synthesized compounds would then be evaluated in biological assays to further refine the structure-activity relationships and identify candidates with improved therapeutic potential.
Computational and Theoretical Investigations of 1h Pyrazol 4 Amine, 3 4 Fluorophenyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For fluorophenyl pyrazole (B372694) derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors. tandfonline.comnih.gov Studies on analogous compounds, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine, have been performed using the B3LYP/6-311 + G(2d, p) functional method to establish the optimized molecular crystal structure. tandfonline.com
The analysis of the electronic structure provides critical information about molecular stability, reactivity, and intermolecular interactions. A key aspect of this is the Molecular Electrostatic Potential (MEP), which is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net For a related isomer, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, MEP analysis was conducted to understand its reactive sites. tandfonline.com Similarly, Non-Bonding Orbital (NBO) analysis is often used to explain charge transfer and conjugative interactions within the molecular system. researchgate.net These analyses help in confirming the structure of the compound and provide valuable information about the chemical reactivity of its functional sites. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net
A smaller energy gap suggests higher reactivity and lower stability. DFT studies on pyrazole derivatives have calculated these values to predict their behavior. For instance, in a study of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the major molecular orbitals were analyzed computationally. tandfonline.com In another study on different pyrazole derivatives, the most potent compound was found to have higher hardness and a larger energy gap, indicating greater stability. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Pyrazole Derivatives This table displays data from various pyrazole derivatives to illustrate typical computational findings.
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Pyrazole-4-carboxylic acid derivative | -0.24554 | -0.09343 | 0.15211 | researchgate.net |
| Active Antileishmanial Pyrazole (P1) | -8.76 | -0.87 | 7.89 | researchgate.net |
Molecular Docking Simulations of Fluorophenyl Pyrazole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.comresearchgate.net This method is widely used to screen for potential drug candidates by predicting how they might interact with a biological target. researchgate.netnih.gov Docking studies have been performed for numerous pyrazole derivatives against various protein targets, including those involved in cancer and other diseases. nih.govrsc.org
Docking simulations reveal the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov These interactions are crucial for a ligand's affinity and selectivity for its target.
For example, a study on a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed that it interacts with amino acid residues Arg394 and Glu353 in the active site of the human estrogen alpha receptor (ERα). semanticscholar.org In another investigation, pyrazole-chalcone derivatives designed as tubulin inhibitors were found to form hydrogen bonds with Cys241 and hydrophobic interactions with residues like Leu242, Ala316, and Val318. nih.gov The pyrazole ring itself can serve as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and it frequently participates in π-π interactions with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) in the target's active site. nih.gov
A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). ijpbs.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predicted affinities are instrumental in ranking potential inhibitors for further experimental testing. rsc.org
Studies on various fluorophenyl pyrazole derivatives have reported a range of binding affinities against different biological targets. For instance, docking of pyrazole derivatives against protein kinases like VEGFR-2 and CDK2 has shown minimum binding energies of -10.09 kJ/mol and -10.35 kJ/mol, respectively. researchgate.netnih.gov
Table 2: Predicted Binding Affinities of Fluorophenyl Pyrazole Derivatives Against Various Targets This table compiles data from docking studies on various pyrazole derivatives to show a range of predicted binding affinities.
| Derivative/Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor α (ERα) | -10.61 | semanticscholar.org |
| Pyridopyrazolo-triazine derivative (6a) | Protein Kinase (5IVE) | -7.8182 | nih.gov |
| Pyrazole-chalcone derivative (5o) | Tubulin (1SA0) | -91.43 (dG binding energy) | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole (10b) | Bcl-2 | -7.9 | rsc.org |
Molecular Dynamics Simulations for Investigating Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. rsc.orgnih.gov A simulation run, often for nanoseconds, can confirm whether the ligand remains stably bound in the active site. semanticscholar.org
Studies on pyrazole derivatives have utilized MD simulations to validate docking results. For a pyrazole-containing imide derivative (A2) docked with Heat Shock Protein 90α (Hsp90α), MD simulations were performed to explore the binding mode and stability. researchgate.netnih.gov Analysis of the root mean square deviation (RMSD) of the protein backbone and the root mean square fluctuation (RMSF) of the side-chain atoms indicated that the ligand-protein complex was stable. researchgate.net Similarly, a 100-nanosecond MD simulation of a pyrazole derivative bound to RET kinase showed that crucial hydrogen bonds and hydrophobic interactions were maintained throughout the simulation, confirming a stable binding mode. semanticscholar.orgnih.gov These simulations provide confidence that the interactions predicted by docking are not transient but are maintained in a dynamic environment. nih.gov
Table 3: Parameters from Molecular Dynamics (MD) Simulation Studies of Pyrazole Derivatives This table shows examples of MD simulation parameters used to assess the stability of pyrazole-protein complexes.
| Compound Class | Target Protein | Simulation Duration | Key Stability Metrics | Findings | Source |
|---|---|---|---|---|---|
| Pyrazole-containing imide | Hsp90α | Not specified | RMSD, RMSF | The complex remained stable. | researchgate.netnih.gov |
| Pyrazole derivative (Cpd 25) | RET Kinase | 100 ns | RMSD, H-bond stability | H-bonds and hydrophobic interactions were consistent, indicating a stable complex. | semanticscholar.orgnih.gov |
| Pyrazole-carboxamides | hCA I & hCA II | 50 ns | Conformational changes, fluctuations | Compounds exhibited good stability in the binding sites with minor fluctuations. | nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis of Favorable Pharmacokinetic Profiles
In silico ADME predictions for pyrazole derivatives are frequently performed using various software platforms that calculate key physicochemical and pharmacokinetic parameters. These parameters help in assessing the drug-likeness of a molecule. Studies on similar pyrazole derivatives often report a favorable profile, suggesting good potential for oral bioavailability and metabolic stability. nih.govresearchgate.netresearchgate.net The presence of the fluorine atom, a common modification in medicinal chemistry, can enhance metabolic stability and improve the binding affinity of the ligand to its target protein. mdpi.com
Key ADME parameters that are typically evaluated for this class of compounds include:
Molecular Weight (MW): Generally, a lower molecular weight is associated with better absorption.
LogP: This value indicates the lipophilicity of a compound, which influences its absorption and distribution.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These are crucial for the molecule's solubility and binding characteristics.
Topological Polar Surface Area (TPSA): This parameter is a good indicator of a drug's ability to permeate cell membranes.
Rule of Five (Lipinski's Rule): This rule assesses the drug-likeness of a compound based on MW, LogP, HBD, and HBA.
The following table presents a representative in silico ADME prediction for a compound with the scaffold of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-. These values are calculated using standard computational models and are indicative of the expected properties.
| Parameter | Predicted Value | Significance |
| Molecular Weight | ~191.2 g/mol | Well within the range for good oral bioavailability. |
| LogP | ~1.5 - 2.5 | Indicates balanced lipophilicity for good absorption and distribution. |
| Hydrogen Bond Donors | 2 (from -NH2 and pyrazole -NH) | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 (from pyrazole N, -NH2, and F) | Compliant with Lipinski's Rule of Five. |
| Topological Polar Surface Area | ~65 Ų | Suggests good cell membrane permeability. |
| Oral Bioavailability | Likely Good | Based on the combination of favorable physicochemical properties. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
It is important to note that these are theoretical predictions and would require experimental validation through in vitro and in vivo studies. However, the in silico analysis suggests that 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- possesses a promising pharmacokinetic profile, making it an interesting candidate for further investigation.
Cheminformatics and Virtual Screening Applications for Identifying Novel Fluorophenyl Pyrazole Derivatives
The scaffold of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- serves as a valuable starting point for the discovery of novel therapeutic agents through cheminformatics and virtual screening techniques. nih.govnih.gov These computational methods allow for the rapid and cost-effective screening of large chemical libraries to identify compounds with a high probability of binding to a specific biological target.
Virtual screening campaigns involving fluorophenyl pyrazole derivatives typically follow a multi-step workflow:
Target Identification and Preparation: A biological target, such as a protein receptor or enzyme implicated in a disease, is selected. The three-dimensional structure of the target is obtained from databases like the Protein Data Bank (PDB) or generated through homology modeling.
Library Preparation: A large library of chemical compounds is prepared for screening. This can be a commercial library, a proprietary internal collection, or a virtual library generated by modifying the core scaffold of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- with various substituents.
Docking and Scoring: Molecular docking simulations are performed to predict the binding mode and affinity of each compound in the library to the active site of the target protein. mdpi.comnih.gov Scoring functions are used to rank the compounds based on their predicted binding energy.
Filtering and Hit Selection: The ranked list of compounds is filtered based on various criteria, including docking score, ADME properties, and chemical diversity. The top-ranking compounds, known as "hits," are selected for further experimental validation.
The 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold is particularly attractive for virtual screening due to its structural features. The pyrazole core can act as a versatile hinge-binding motif, while the fluorophenyl group can engage in specific interactions within the target's binding pocket, and the amine group provides a point for further chemical modification to optimize potency and selectivity. Studies on related pyrazole derivatives have successfully employed these techniques to identify potent inhibitors for various targets, including kinases and other enzymes. nih.govnih.govnih.gov
The following table outlines a typical virtual screening workflow for identifying novel derivatives based on the 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- scaffold.
| Step | Description | Key Considerations |
| 1. Scaffold Selection | The core structure of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- is chosen as the starting point. | The scaffold should possess known or potential biological activity. |
| 2. Library Enumeration | A virtual library is created by adding a variety of chemical substituents at different positions of the scaffold. | Substituents are chosen to explore a wide range of chemical space and improve drug-like properties. |
| 3. 3D Structure Generation | Three-dimensional conformations of the library compounds are generated. | Accurate 3D structures are crucial for successful docking. |
| 4. Target-Based Screening | The virtual library is docked into the active site of a specific biological target. | The choice of docking software and scoring function can significantly impact the results. |
| 5. Hit Prioritization | Compounds are ranked based on their docking scores and other parameters like predicted ADME properties. | A consensus of multiple scoring functions can improve the reliability of hit selection. |
| 6. Experimental Validation | The most promising hits are synthesized and tested in vitro to confirm their biological activity. | Experimental validation is essential to confirm the computational predictions. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Through such systematic computational approaches, the 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- scaffold can be effectively utilized to design and identify novel and potent drug candidates with optimized pharmacokinetic profiles for a variety of therapeutic applications.
Future Directions in Research on 1h Pyrazol 4 Amine, 3 4 Fluorophenyl
Exploration of Novel and Sustainable Synthetic Pathways for Derivatization
The development of novel, efficient, and environmentally benign synthetic methods for the derivatization of the 3-(4-fluorophenyl)-1H-pyrazol-4-amine core is a significant area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.com Consequently, there is a growing emphasis on "green chemistry" approaches. benthamdirect.comthieme-connect.com
Future synthetic strategies are expected to focus on:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov The development of new MCRs will enable the rapid generation of diverse libraries of 3-(4-fluorophenyl)-1H-pyrazol-4-amine derivatives for biological screening. mdpi.com
Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and enhance the purity of the final products, all while being more energy-efficient than conventional heating methods. researchgate.net
Use of Green Solvents and Catalysts: Research is directed towards replacing hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). researchgate.net Additionally, the use of reusable and non-toxic catalysts, such as nanocatalysts, is being explored to promote sustainable synthesis. nih.gov
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This methodology is particularly promising for the large-scale production of pyrazole-based drug candidates.
Fluorination Strategies: Given the importance of fluorine in modulating the pharmacokinetic and pharmacodynamic properties of drug molecules, the development of novel and regioselective methods for introducing fluorine or fluoroalkyl groups onto the pyrazole (B372694) scaffold is a key area of interest. mdpi.comnih.gov
Advanced Computational Approaches for Structure-Based Drug Design and Optimization
Computational tools are indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net For 3-(4-fluorophenyl)-1H-pyrazol-4-amine derivatives, advanced computational approaches will play a pivotal role in rationally designing molecules with enhanced efficacy and selectivity.
Key computational strategies for future research include:
| Computational Approach | Application in Pyrazole-Based Drug Design |
| Molecular Docking | Simulates the binding of pyrazole derivatives to the active site of a biological target, helping to predict binding affinity and orientation. connectjournals.com |
| Virtual Screening | Rapidly screens large virtual libraries of pyrazole compounds to identify potential hits for a specific biological target. connectjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity, aiding in the design of more potent analogs. connectjournals.com |
| Pharmacophore Mapping | Identifies the essential three-dimensional arrangement of chemical features required for a pyrazole derivative to bind to its target, guiding the design of new molecules with improved binding characteristics. connectjournals.com |
| Density Functional Theory (DFT) Calculations | Provides insights into the electronic properties and reactivity of pyrazole derivatives, assisting in the understanding of their mechanism of action at a molecular level. tandfonline.com |
These computational methods will enable a more targeted and efficient drug discovery process, reducing the time and cost associated with the development of new pyrazole-based therapeutics. connectjournals.com
Investigation of New Biological Targets and Pathways for Therapeutic Intervention
While pyrazole derivatives have been extensively studied for their activity against a range of known biological targets, a significant future direction lies in the exploration of novel targets and therapeutic pathways. The versatility of the 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold allows for its adaptation to interact with a wide array of biomolecules.
Future research in this area will likely focus on:
Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Research will continue to explore the potential of 3-(4-fluorophenyl)-1H-pyrazol-4-amine derivatives as inhibitors of novel and clinically relevant kinases, such as Aurora kinase B. nih.gov
Targeting Infectious Diseases: There is a pressing need for new antimicrobial and antiviral agents. The pyrazole scaffold has shown promise in this area, and future work will involve screening derivatives against a broader range of pathogens and identifying their specific molecular targets, such as Mycobacterium tuberculosis CYP121A1. nih.gov
Neurological Disorders: The potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's is an emerging area of research. mdpi.com Future studies will aim to identify specific targets within the central nervous system.
Modulation of Signaling Pathways: Rather than focusing on a single target, researchers are increasingly interested in compounds that can modulate entire signaling pathways. The antihypertensive effects of some pyrazole derivatives, for instance, have been linked to the NO/cGMP pathway, opening up new avenues for cardiovascular drug discovery. nih.gov
Development of Hybrid Scaffolds Incorporating Fluorophenyl Pyrazoles
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel drugs with improved affinity, selectivity, and efficacy, or with a dual mode of action. mdpi.com The 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold is an ideal candidate for the development of such hybrid molecules.
Future research will focus on the design and synthesis of hybrids that incorporate the fluorophenyl pyrazole moiety with other biologically active heterocyclic systems, such as:
Tetrazoles: The combination of pyrazole and tetrazole rings has been shown to result in molecules with enhanced biological properties. mdpi.com
Pyrimidines: Pyrimidine-containing compounds exhibit a wide range of pharmacological activities, and their hybridization with pyrazoles could lead to potent new therapeutics. nih.gov
Thiazoles: The incorporation of a thiazole ring can modulate the physicochemical and biological properties of the parent pyrazole.
Quinazolines: Pyrazolyl-aminoquinazoline derivatives have been investigated as kinase inhibitors, demonstrating the potential of this hybrid scaffold. nih.gov
The rationale behind this approach is to leverage the unique properties of each constituent ring system to create novel chemical entities with superior therapeutic profiles.
Translational Research Perspectives for Promising In Vitro Findings
A crucial aspect of future research will be the effective translation of promising in vitro findings into in vivo efficacy and, ultimately, clinical applications. While many derivatives of 3-(4-fluorophenyl)-1H-pyrazol-4-amine have demonstrated potent activity in cell-based assays, the transition to animal models and human trials presents significant challenges.
Key considerations for translational research include:
Pharmacokinetic Profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is essential to identify compounds with favorable drug-like characteristics. semanticscholar.org
In Vivo Efficacy Studies: Compounds that show promise in vitro must be evaluated in relevant animal models of disease to confirm their therapeutic potential. For example, a novel pyrazole derivative demonstrated oral activity in a mouse xenograft model for cancer. nih.gov
Biomarker Development: The identification of biomarkers that can predict a patient's response to a particular pyrazole-based therapy will be crucial for personalized medicine approaches.
Preclinical Toxicology: Thorough safety and toxicology studies are required to ensure that a drug candidate is safe for human use.
A more integrated approach, where medicinal chemists, biologists, and clinicians work collaboratively from the early stages of drug discovery, will be essential to bridge the gap between the laboratory and the clinic.
Addressing Current Challenges and Identifying Future Opportunities in Pyrazole-Based Drug Discovery
Despite the significant progress in pyrazole-based drug discovery, several challenges remain. Addressing these challenges will unlock new opportunities for the development of next-generation therapeutics.
| Current Challenges | Future Opportunities |
| Off-Target Effects: The promiscuous nature of some pyrazole scaffolds can lead to binding to unintended targets, resulting in side effects. researchgate.net | Designing more selective derivatives through structure-based drug design and computational modeling. |
| Drug Resistance: The development of resistance to existing therapies is a major clinical problem, particularly in oncology and infectious diseases. | Developing pyrazole-based drugs with novel mechanisms of action that can overcome existing resistance pathways. |
| Metabolic Instability: The pyrazole ring can be susceptible to metabolic degradation, which can limit the oral bioavailability and duration of action of a drug. nih.gov | Modifying the pyrazole scaffold to block metabolic hotspots and improve the pharmacokinetic profile. |
| Poor Solubility: Some pyrazole derivatives exhibit poor aqueous solubility, which can hinder their formulation and absorption. | Employing various formulation strategies and chemical modifications to enhance solubility. |
The continued exploration of the chemical space around the 3-(4-fluorophenyl)-1H-pyrazol-4-amine nucleus, coupled with advances in synthetic chemistry, computational science, and biological understanding, holds immense promise for the discovery of innovative medicines to address unmet medical needs. researchgate.net
Q & A
Q. What are the established synthetic routes for 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via multi-step protocols involving condensation reactions, nucleophilic substitutions, or coupling strategies. For example:
- Suzuki-Miyaura Coupling : Aryl halides (e.g., 4-fluorophenylboronic acid) are coupled with pyrazole intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like DMF or THF .
- Cyclization Reactions : Hydrazine derivatives react with β-keto esters or nitriles to form the pyrazole core, followed by fluorophenyl group introduction via electrophilic substitution .
Q. Optimization Strategies :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 45% | |
| Coupling | Pd(PPh₃)₄, Cs₂CO₃, DMSO, 35°C | 17.9% |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure (triclinic system, space group P1) with unit cell parameters (a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) .
- NMR Spectroscopy : H NMR (400 MHz) identifies aromatic protons (δ 7.41–8.87 ppm) and amine protons (δ 3.31–3.47 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Volume (ų) | 845.9 |
| Resolution (Å) | 0.84 |
| R Factor | 0.070 |
Advanced Research Questions
Q. What methodologies are employed to evaluate the pharmacological activity of this compound, and how do structural modifications impact efficacy?
Answer:
Q. Structure-Activity Relationship (SAR) :
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability, improving bioactivity .
- Pyrazole Core : Substitutions at position 4 (amine) modulate target binding affinity .
Q. How can contradictions in synthetic yields or biological data across studies be resolved?
Answer:
- Yield Discrepancies : Low yields (e.g., 17.9% vs. 45% ) may arise from solvent polarity, catalyst loading, or intermediate stability. Systematic DOE (Design of Experiments) optimizes parameters.
- Biological Variability : Differences in assay protocols (e.g., incubation time, cell line selection) require standardization. Meta-analyses of IC₅₀/MIC data across studies identify trends .
Q. What computational tools are used to model interactions between this compound and biological targets?
Answer:
Q. How should researchers handle stability and storage challenges for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
